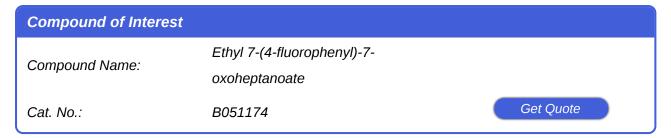




Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: An Emerging Chemical Intermediate

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a chemical intermediate with the formula $C_{15}H_{19}FO_3$ and a molecular weight of 266.31 g/mol . Its unique structure, featuring a fluorophenyl group, a keto group, and an ethyl ester, makes it a potentially valuable building block in the synthesis of diverse organic molecules, particularly in the realm of drug discovery and development. While specific, detailed applications and protocols for this compound are not extensively documented in publicly available scientific literature, its structural motifs suggest its utility in the synthesis of various biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** is provided in the table below. This data is essential for researchers in planning reactions, purification, and characterization of synthesized compounds.



Property	Value	Source
CAS Number	122115-51-9	N/A
Molecular Formula	C15H19FO3	N/A
Molecular Weight	266.31 g/mol	N/A
Appearance	Not specified	N/A
Purity	Typically ≥97%	N/A

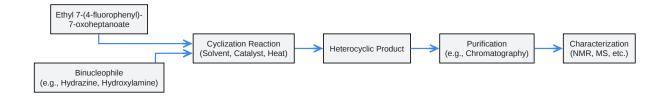
Potential Applications in Chemical Synthesis

Based on the functional groups present in **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate**, several types of chemical transformations can be envisioned, leading to a variety of complex molecules. The presence of a ketone and an ester allows for a range of reactions, making it a versatile intermediate.

Synthesis of Heterocyclic Compounds

The ketone and ester functionalities can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many classes of drugs. For instance, reactions with binucleophiles like hydrazines, hydroxylamine, or ureas could potentially yield pyridazinones, isoxazoles, or pyrimidones, respectively.

Experimental Workflow: Generalised Heterocycle Synthesis



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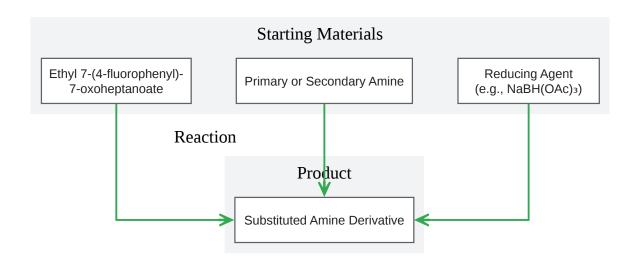
Caption: General workflow for the synthesis of heterocyclic compounds.



Reductive Amination for Novel Amine Derivatives

The ketone group is susceptible to reductive amination, a powerful reaction for the synthesis of amines. This would involve reacting **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond. This pathway could be employed to synthesize analogues of psychoactive compounds or other amine-containing pharmaceuticals.

Logical Relationship: Reductive Amination Pathway



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Caption: Reductive amination of the ketone to form novel amines.

Experimental Protocols (Hypothetical)

While specific, validated protocols for **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** are not available, the following represent generalized, hypothetical procedures for reactions commonly performed on similar keto-esters. Researchers should treat these as starting points and optimize conditions accordingly.

Protocol 1: Synthesis of a Pyridazinone Derivative

• Reaction Setup: To a solution of **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask, add hydrazine hydrate



(1.1 eq).

- Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thinlayer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired pyridazinone derivative.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reagent	Molar Eq.
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate	1.0
Hydrazine Hydrate	1.1

Protocol 2: Reductive Amination with a Primary Amine

- Reaction Setup: Dissolve **Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate** (1.0 eq) and a primary amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
- Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portionwise to the reaction mixture.
- Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC.
- Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.



 Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reagent	Molar Eq.
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate	1.0
Primary Amine	1.2
Sodium Triacetoxyborohydride	1.5

Conclusion

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate holds promise as a versatile chemical intermediate for the synthesis of a wide range of organic molecules. Its utility is suggested by its combination of reactive functional groups. However, the lack of specific documented applications in the current scientific literature indicates that its full potential is yet to be explored. The protocols and pathways described herein are based on established chemical principles and are intended to serve as a guide for researchers interested in investigating the synthetic utility of this compound. Further research is warranted to fully elucidate its applications in drug discovery and materials science.

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